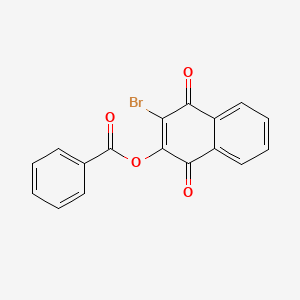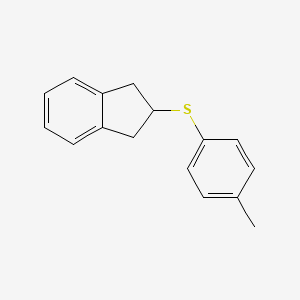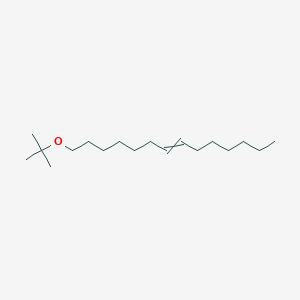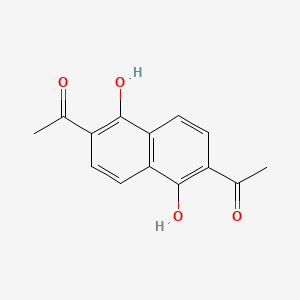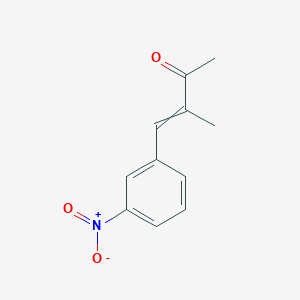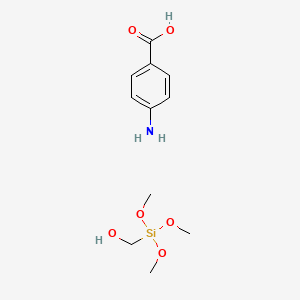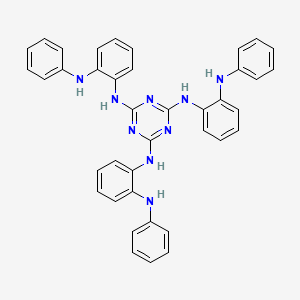
2-(2-Bromoethyl)but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)but-2-en-1-ol is an organic compound with the molecular formula C6H11BrO It is a brominated alcohol with a double bond in its structure, making it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Bromoethyl)but-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-ol using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the allylic position .
Another method involves the reaction of but-2-en-1-ol with hydrobromic acid (HBr). This reaction can lead to the formation of this compound through the addition of HBr across the double bond, followed by substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using NBS or HBr. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in batch reactors with controlled temperature and light conditions to ensure high yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)but-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: 2-(2-Bromoethyl)but-2-en-1-one
Reduction: But-2-en-1-ol
Substitution: 2-(2-Hydroxyethyl)but-2-en-1-ol, 2-(2-Aminoethyl)but-2-en-1-ol
Applications De Recherche Scientifique
2-(2-Bromoethyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)but-2-en-1-ol depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The reaction proceeds through a transition state where the nucleophile and the leaving group (bromine) are both partially bonded to the carbon atom .
In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. This process involves the formation of an intermediate complex between the oxidizing agent and the substrate .
Comparaison Avec Des Composés Similaires
2-(2-Bromoethyl)but-2-en-1-ol can be compared with other brominated alcohols and alkenes:
2-Bromoethanol: Similar in structure but lacks the double bond.
But-2-en-1-ol: Lacks the bromine atom, making it less versatile in substitution reactions.
2-(2-Chloroethyl)but-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine.
The presence of both the bromine atom and the double bond in this compound makes it unique and highly versatile for various chemical transformations.
Propriétés
Numéro CAS |
103321-79-5 |
|---|---|
Formule moléculaire |
C6H11BrO |
Poids moléculaire |
179.05 g/mol |
Nom IUPAC |
2-(2-bromoethyl)but-2-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c1-2-6(5-8)3-4-7/h2,8H,3-5H2,1H3 |
Clé InChI |
LGJKRIRAIGYPBV-UHFFFAOYSA-N |
SMILES canonique |
CC=C(CCBr)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
